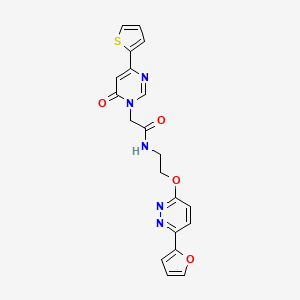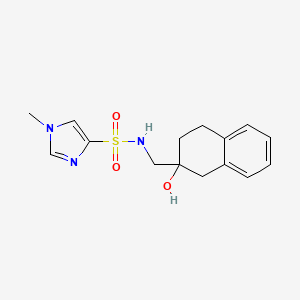![molecular formula C11H8N2O3 B2774018 2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile CAS No. 118409-54-4](/img/structure/B2774018.png)
2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile, also known as DMDD, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it an attractive tool for investigating different biological processes.
Mécanisme D'action
2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile's mechanism of action is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in different biological processes. For instance, 2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile has been found to inhibit the activity of tyrosinase by binding to the copper ions present in the enzyme's active site. This leads to a reduction in the production of melanin, which is responsible for skin pigmentation.
Biochemical and Physiological Effects
2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile has been found to exhibit various biochemical and physiological effects, including antioxidant, antimicrobial, and anticancer properties. 2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile has also been found to exhibit anti-inflammatory effects by inhibiting the activity of enzymes such as cyclooxygenase-2. In addition, 2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile has been found to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for developing new anticancer agents.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile has several advantages for lab experiments, including its ability to interact with different biological targets, ease of synthesis, and low toxicity. However, 2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile also has some limitations, such as its limited solubility in water and its potential instability under certain conditions.
Orientations Futures
There are several future directions for research on 2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile. One potential area of research is the development of 2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile-based skin whitening agents. Another potential area of research is the development of 2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile-based antibiotics for the treatment of bacterial infections. In addition, further studies are needed to fully understand 2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile's mechanism of action and its potential applications in cancer treatment.
Conclusion
In conclusion, 2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile is a synthetic compound that has been extensively studied for its potential applications in scientific research. 2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile has been found to exhibit various biochemical and physiological effects, making it an attractive tool for investigating different biological processes. While there are still many unknowns about 2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile's mechanism of action, its potential applications in skin whitening, antibiotic development, and cancer treatment make it a promising area of research for the future.
Méthodes De Synthèse
2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile can be synthesized through a multistep process involving the reaction of 3,4-dihydroxy-5-methoxybenzaldehyde with malononitrile in the presence of a base. The resulting intermediate is then subjected to further reactions to yield 2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile. The purity of 2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile can be assessed through various analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Applications De Recherche Scientifique
2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile has been found to have various scientific research applications due to its ability to interact with different biological targets. For instance, 2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile has been shown to inhibit the activity of enzymes such as tyrosinase, which is involved in the synthesis of melanin. This property of 2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile makes it a potential candidate for developing skin whitening agents. 2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile has also been found to exhibit antimicrobial activity against various bacterial strains, making it a potential candidate for developing new antibiotics.
Propriétés
IUPAC Name |
2-[(3,4-dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c1-16-10-4-7(2-8(5-12)6-13)3-9(14)11(10)15/h2-4,14-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZFIFZYMHNRRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)O)C=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-isopentyl-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2773938.png)
![3-[(3-Bromobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B2773939.png)
![1-(4-fluorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanone O-methyloxime](/img/structure/B2773942.png)
![3-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-one](/img/structure/B2773945.png)
![N-(4-bromophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2773947.png)
![2,2-dimethyl-N-[2,2,2-trichloro-1-[2-[2,2,2-trichloro-1-(2,2-dimethylpropanoylamino)ethyl]sulfanylpyrimidin-4-yl]sulfanylethyl]propanamide](/img/structure/B2773948.png)

![methyl 2-(9-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2773951.png)
![1-[3-(1H-indazol-1-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2773953.png)
methanone](/img/structure/B2773957.png)
